molecular formula C15H17N7O B1661721 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941868-07-1

3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B1661721
CAS No.: 941868-07-1
M. Wt: 311.34
InChI Key: REGJMCWHKZYMQU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.34. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that regulates lysine methylation, a post-translational modification critical for gene expression and chromatin remodeling . The compound interacts with LSD1 by forming hydrogen bonds with the nitrogen atom in the pyridine ring and Met332, leading to the inhibition of LSD1 activity . This interaction results in the suppression of cancer cell proliferation and migration, highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly gastric cancer cell lines, the compound inhibits cell proliferation, induces cell cycle arrest at the S phase, and suppresses epithelial-mesenchymal transition (EMT) progression . Additionally, it increases cellular reactive oxygen species (ROS) content, suppresses epidermal growth factor receptor (EGFR) expression, and induces apoptosis . These effects underscore the compound’s potential as a selective anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds reversibly to LSD1, inhibiting its activity and leading to changes in gene expression . The compound also interacts with ubiquitin-specific peptidase 28 (USP28), affecting its protein levels and inhibiting cell proliferation . These interactions highlight the compound’s ability to modulate key signaling pathways involved in cancer progression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been evaluated in laboratory settings. Studies have shown that the compound maintains its inhibitory effects on LSD1 and USP28 over time, with significant suppression of cell migration and proliferation observed in treated cells . Long-term exposure to the compound results in sustained inhibition of cancer cell growth, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as LSD1 and USP28, affecting their activity and leading to changes in metabolic flux . The compound’s inhibition of LSD1 results in altered lysine methylation patterns, impacting gene expression and cellular metabolism . These interactions underscore the compound’s potential to modulate key metabolic pathways in cancer cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its therapeutic potential. The compound is transported into cells via specific transporters and accumulates in the cytoplasm and nucleus . Its interaction with binding proteins facilitates its distribution within cellular compartments, enhancing its inhibitory effects on target enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound predominantly localizes in the nucleus, where it interacts with LSD1 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The nuclear localization enhances its ability to modulate gene expression and inhibit cancer cell proliferation.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-23-12-4-2-11(3-5-12)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGJMCWHKZYMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149844
Record name 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-07-1
Record name 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 3
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 6
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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